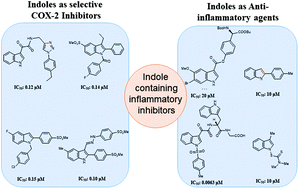The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022)
Organic Chemistry Frontiers Pub Date: 2022-05-16 DOI: 10.1039/D2QO00534D
Abstract
Here we have outlined the recent (2011–2022) developments in the synthesis of modified indomethacin-based analogues for the selective inhibition of COX-2 and then highlighted the synthesis of indoles as inhibitors of other inflammatory mediators such as nitric oxide (NO) radicals, lipoxygenase (LOX) enzymes, reactive oxygen species (ROS) and interleukin (IL).

Recommended Literature
- [1] SRXRF-measurements at non-planar objects: automatic determination of the angle of incidence of the exciting X-ray†
- [2] Simultaneous detection of neurotransmitters and Cu2+ using double-bore carbon fiber microelectrodes via fast-scan cyclic voltammetry†
- [3] A simple and efficient method for the facile access of highly functionalized pyridines and their fluorescence property studies†
- [4] Fully alternating and regioselective ring-opening copolymerization of phthalic anhydride with epoxides using highly active metal-free Lewis pairs as a catalyst†
- [5] Elementry steps and the solvent effect in electrochemical reduction of acetophenone
- [6] Synthesis of (±)-atractylon
- [7] Maternal organic selenium supplementation alleviates LPS induced inflammation, autophagy and ER stress in the thymus and spleen of offspring piglets by improving the expression of selenoproteins
- [8] Synthesis of silver nanoparticle-decorated hydroxyapatite (HA@Ag) poriferous nanocomposites and the study of their antibacterial activities
- [9] Contents
- [10] COMBI, continuous ozonation merged with biofiltration to study oxidative and microbial transformation of trace organic contaminants†










